5-Bromo-3-butyl-1H-indazole
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Overview
Description
5-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5-Bromo-3-butyl-1H-indazole is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, by binding to them and activating them . This activation leads to changes in the cell signaling pathways, resulting in the physiological effects associated with cannabinoids .
Biochemical Pathways
Like other cannabinoids, it is likely to affect the endocannabinoid system, which plays a role in a wide range of physiological processes .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other cannabinoids. These can include pain relief, changes in mood, and impacts on memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to bind to its targets .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butyl-1H-indazole typically involves the bromination of 3-butyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound-2-carboxylic acid.
Reduction: Reduced derivatives such as this compound-2-amine.
Substitution: Substituted derivatives such as 5-azido-3-butyl-1H-indazole.
Scientific Research Applications
5-Bromo-3-butyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the butyl group, resulting in different chemical properties and biological activities.
3-Butyl-1H-indazole:
5-Bromo-3-methyl-1H-indazole: Contains a methyl group instead of a butyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
5-bromo-3-butyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURTHFQVOZAKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C=C(C=CC2=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716644 |
Source
|
Record name | 5-Bromo-3-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-13-0 |
Source
|
Record name | 5-Bromo-3-butyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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